(2-Aminopyrimidin-4-yl)methanol

Descripción

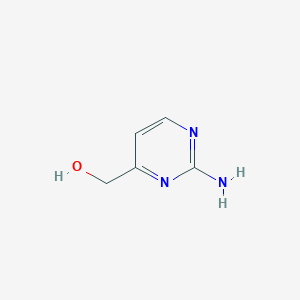

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYCDZQLLFNFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176031 | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-67-2 | |

| Record name | 2-Amino-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2-Aminopyrimidin-4-yl)methanol

The synthesis of the pyrimidine (B1678525) core is a well-established field in heterocyclic chemistry, with several foundational methods applicable to the preparation of this compound.

The most traditional and widely employed method for constructing the 2-aminopyrimidine (B69317) skeleton is the Pinner synthesis. This approach involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with guanidine (B92328). To synthesize this compound, a suitable three-carbon building block containing a protected hydroxyl group is required.

A plausible and conventional route would involve the reaction of guanidine with a β-ketoester that has a protected hydroxymethyl group, such as an ester of 4-(benzyloxy)-3-oxobutanoic acid. The general principle of this reaction is the condensation of an amidine with a β-ketoester to form the pyrimidine ring. google.com The subsequent deprotection of the hydroxyl group would then yield the final product, this compound. The reaction typically proceeds by heating the reactants in the presence of a base like sodium ethoxide.

Table 1: Plausible Conventional Synthesis Steps

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Guanidine, Ethyl 4-(benzyloxy)-3-oxobutanoate | Sodium Ethoxide, Ethanol, Reflux | 2-Amino-4-(benzyloxymethyl)pyrimidine |

Recent advancements in synthetic chemistry have led to more efficient and versatile methods for pyrimidine synthesis. These include the development of new catalytic systems and the use of milder reaction conditions. For instance, methodologies have been developed that utilize readily available starting materials under the promotion of non-toxic and inexpensive catalysts like MgI₂ for the creation of functionalized pyrimidines. nih.gov While not directly reported for this compound, these advanced methods, such as those involving a Morita-Baylis-Hillman (MBH) type reaction followed by oxidation and condensation with guanidine, offer potential pathways to this and related structures. nih.gov

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. nih.gov

More contemporary MCRs provide direct access to highly substituted pyrimidines. A notable example is a three-component reaction involving ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, which yields 2-aminopyrimidines in good yields. nih.gov Such one-pot syntheses are highly convergent and reduce the number of separate reaction and purification steps, making them an attractive strategy for building libraries of pyrimidine derivatives. frontiersin.orgnih.gov

Table 2: Example of a Three-Component Reaction for 2-Aminopyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | General Product |

|---|

Simply heating a solution of an aldehyde, an amine, and an alpha-isocyanoacetamide in methanol (B129727) can produce 5-aminooxazoles, which are versatile intermediates for further transformations into complex heterocyclic systems. colab.ws

Controlling the substitution pattern on the pyrimidine ring is a critical aspect of its synthesis. Regioselective strategies allow for the precise placement of functional groups, which is essential for structure-activity relationship studies. One effective method involves the regioselective lithiation of a pre-existing pyrimidine ring followed by quenching with an electrophile. This approach has been successfully used to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Another strategy involves a tandem reaction sequence where 1,3-diynes react with guanidine in the presence of a base like Cs₂CO₃ and an oxidant like DMSO. rsc.org This method proceeds through a regioselective heterocyclization to form carbonyl 2-aminopyrimidines. rsc.org The choice of reactants and reaction conditions can direct the cyclization to favor specific isomers, a crucial factor in synthesizing complex molecules. nih.gov An efficient and environmentally friendly approach has been developed for the synthesis of 4,5-diphenylpyrimidin-2-amine from chalcones, which proceeds with high regioselectivity. nih.gov

Derivatization and Analog Synthesis of this compound

The functional groups of this compound, namely the primary amino group and the primary hydroxyl group, offer multiple sites for chemical modification to produce a diverse range of analogs.

The synthesis of derivatives can be achieved by either modifying the this compound molecule directly or by building the substituted pyrimidine ring from appropriately functionalized precursors. A common and effective method for synthesizing a library of 2-aminopyrimidine derivatives involves starting with a multi-halogenated pyrimidine.

For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be used as a versatile starting material. nih.govnih.gov The chlorine atoms can be sequentially substituted by various nucleophiles. A general procedure involves heating 2-amino-4,6-dichloropyrimidine with a substituted amine, often in the presence of a base like triethylamine, under solvent-free conditions. nih.govmdpi.comsemanticscholar.org This allows for the introduction of a wide variety of substituents at the 4- and 6-positions of the 2-aminopyrimidine core. nih.govnih.govmdpi.comsemanticscholar.org To synthesize derivatives of this compound, one of the chloro-substituents could first be replaced by a protected hydroxymethyl group, followed by substitution of the remaining chloro group.

Table 3: Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine

| Amine Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | 80-90 °C, solvent-free | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine mdpi.com | 83 |

| 2-Methoxyaniline | 80-90 °C, solvent-free | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine mdpi.com | 84 |

| 3-Bromoaniline | 80-90 °C, solvent-free | 6-Chloro-4-(N-(3-bromo)phenyl)-2,4-pyrimidinediamine mdpi.com | 81 |

Alternatively, direct derivatization of the hydroxyl group of this compound through esterification or etherification, or modification of the amino group via acylation or alkylation, represents a straightforward approach to new analogs.

Functional Group Transformations and Modifications

The inherent reactivity of the amino and hydroxyl functional groups in this compound allows for a diverse range of chemical modifications. The primary amino group can undergo acylation to form amides or be used in N-alkylation and reductive amination reactions. The hydroxyl group of the methanol substituent can be oxidized to an aldehyde, which serves as a key intermediate for further synthetic elaborations, or it can be converted into various ether or ester derivatives.

For instance, the amino group can be functionalized through reactions with various electrophiles. This allows for the introduction of a wide array of substituents, which can significantly alter the molecule's physicochemical properties. The hydroxymethyl group, on the other hand, can be a handle for introducing larger moieties or for cyclization reactions.

Exploration of Various Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives, SAR studies have been instrumental in the development of potent and selective inhibitors of various kinases. For example, in the design of inhibitors for interleukin-2 (B1167480) inducible T-cell kinase (Itk), modifications at the 2-amino position of the pyrimidine ring have been extensively explored.

The introduction of substituted anilines at this position has been shown to be a key determinant of inhibitory potency. Furthermore, modifications of the pyrimidine core itself, such as the introduction of substituents at the 5-position, have been investigated to enhance activity and selectivity. These studies have demonstrated that even small changes in the substitution pattern can have a profound impact on the compound's biological profile.

| Modification Site | Type of Substituent | Impact on Activity | Reference |

| 2-Amino group | Substituted anilines | Key determinant of inhibitory potency against Itk | |

| 5-Position of pyrimidine | Various substituents | Enhancement of activity and selectivity |

Catalytic Approaches in Derivatization (e.g., Palladium-catalyzed reactions)

Modern synthetic chemistry heavily relies on catalytic methods, and the derivatization of this compound is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have proven to be powerful tools for the synthesis of complex derivatives.

These reactions typically involve the use of a halogenated pyrimidine precursor, which can be coupled with a variety of boronic acids, amines, or other nucleophiles. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at various positions on the pyrimidine ring, allowing for the rapid generation of a library of analogs for SAR studies. The Buchwald-Hartwig amination provides a direct route to N-arylated aminopyrimidines, which are common motifs in kinase inhibitors.

Reaction Mechanisms and Kinetics

Understanding the underlying reaction mechanisms and kinetics is essential for optimizing synthetic routes and scaling up production.

Proposed Reaction Mechanisms for this compound Synthesis

One common route for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, such as ethyl 2-aminopyrimidine-4-carboxylate. This reduction is typically achieved using a metal hydride reagent like lithium borohydride (B1222165) (LiBH4) or sodium borohydride (NaBH4).

The proposed mechanism for the ester reduction involves the following steps:

Coordination: The Lewis acidic metal cation (e.g., Li+) coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.

Hydride Attack: A hydride ion (H-) from the borohydride reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

Second Hydride Attack: The aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of the hydride reagent to form an alkoxide.

Protonation: A final workup step with water or a mild acid protonates the alkoxide to yield the desired this compound.

Role of Reaction Conditions (e.g., solvent, temperature, catalysts)

The outcome of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions.

| Condition | Role and Impact | Examples | References |

| Solvent | Influences solubility of reactants and reagents, and can affect reaction rates and selectivity. | Tetrahydrofuran (THF) is a common solvent for hydride reductions. | |

| Temperature | Controls reaction kinetics. Lower temperatures are often used to control exothermic reactions and improve selectivity. | Reductions with strong hydrides are often performed at 0 °C or below. | |

| Catalysts | Essential for cross-coupling reactions, influencing reaction efficiency, scope, and selectivity. | Palladium catalysts with specific ligands are used for Suzuki and Buchwald-Hartwig reactions. | |

| Base | Required in many cross-coupling reactions to facilitate the catalytic cycle. | Inorganic bases like potassium carbonate or cesium carbonate are frequently used. |

The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product. For example, in palladium-catalyzed reactions, the selection of the appropriate ligand is critical for achieving high catalytic turnover and preventing side reactions.

Kinetic Studies of this compound Formation

While detailed kinetic studies on the formation of this compound are not extensively published, the principles of chemical kinetics can be applied to understand the reaction. The reduction of the ester to the alcohol is a two-step process, and the relative rates of these steps can influence the accumulation of the aldehyde intermediate.

Kinetic studies would likely involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. Such studies could reveal the reaction order with respect to the reactants and provide insights into the rate-determining step. This information would be invaluable for process optimization and scale-up.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and other pyrimidine derivatives, this translates to the development of protocols that are safer, more efficient, and have a lower environmental impact than traditional methods. Key areas of focus include the use of alternative energy sources like microwave irradiation, the elimination of volatile organic solvents, and the design of catalyst-free reactions.

Sustainable Synthesis of Pyrimidine Scaffolds

Multicomponent reactions are particularly attractive as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, minimizing waste, and increasing efficiency. A variety of MCRs have been developed for the synthesis of pyrimidine derivatives. For example, the Biginelli reaction, a well-known MCR, has been adapted to greener conditions using catalysts like iodine or employing solvent-free conditions under microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the sustainable synthesis of pyrimidines. nanobioletters.com Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nanobioletters.com This technique has been successfully applied to the synthesis of various aminopyrimidine derivatives, sometimes in the absence of traditional solvents. nanobioletters.com

The development of one-pot syntheses is another key strategy for sustainable pyrimidine production. For instance, 2-aminopyrimidines have been synthesized in a one-pot reaction from ketones, arylacetylenes, and guanidine using a potassium tert-butoxide/DMSO catalytic system. nih.gov While this particular system is not entirely "green," it demonstrates the feasibility of one-pot approaches that could be adapted to more environmentally friendly conditions.

The following table summarizes some sustainable approaches to pyrimidine synthesis:

| Synthetic Approach | Key Features | Starting Materials (Examples) | Conditions (Examples) | Reference |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step synthesis | Aldehydes, β-ketoesters, urea/thiourea (Biginelli reaction) | Iodine catalysis, microwave irradiation | rsc.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction rates, higher yields, shorter reaction times | Chalcones, guanidine | Microwave irradiation | nanobioletters.com |

| One-Pot Synthesis | Reduced workup and purification steps | Ketones, arylacetylenes, guanidine | KOBut/DMSO | nih.gov |

Advanced Spectroscopic and Computational Characterization of 2 Aminopyrimidin 4 Yl Methanol

Spectroscopic Investigation Techniques

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds. A multi-technique approach, combining nuclear magnetic resonance, infrared and mass spectrometries, UV-visible spectroscopy, and X-ray crystallography, offers a holistic characterization of (2-Aminopyrimidin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrimidine (B1678525) ring would likely appear as doublets in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. The chemical shift of the methylene protons (-CH₂OH) would be expected around δ 4.5-5.0 ppm, influenced by the adjacent hydroxyl group and the aromatic ring. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts depending on the solvent and concentration. In deuterated solvents, these signals may disappear upon the addition of D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atoms of the pyrimidine ring would resonate at the downfield end of the spectrum, typically between δ 150 and 170 ppm. The methylene carbon (-CH₂OH) would likely appear in the range of δ 60-70 ppm.

A study on aminopyrimidines has shown that the chemical shifts of the ring carbons are sensitive to the position of the amino substituent. acs.org This sensitivity allows for the precise assignment of the carbon signals in this compound.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | 6.0 - 8.5 | Doublet |

| -CH₂OH | 4.5 - 5.0 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (C=N) | 150 - 170 |

| Pyrimidine-C (C-H) | 100 - 140 |

| -CH₂OH | 60 - 70 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its primary amine, hydroxyl, and aromatic pyrimidine functionalities.

The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org The O-H stretching vibration of the alcohol group is expected to be a broad and intense band in the range of 3200-3600 cm⁻¹, with its broadness resulting from hydrogen bonding. libretexts.orgpressbooks.pub The C-N stretching of the aromatic amine would likely be observed between 1250 and 1335 cm⁻¹. orgchemboulder.com The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would typically appear in the 1000-1050 cm⁻¹ range.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Primary Alcohol | C-O Stretch | 1000 - 1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The molecular formula of this compound is C₅H₇N₃O, giving it a molecular weight of approximately 125.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 125.

The fragmentation of this compound is expected to be influenced by its functional groups. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. wikipedia.org For this molecule, cleavage of the C-C bond between the pyrimidine ring and the hydroxymethyl group could occur. The fragmentation of benzyl alcohol, a related structure, often involves the loss of an OH radical to form a stable tropylium-like cation. stackexchange.comguidechem.comucalgary.cayoutube.com A similar loss of the hydroxymethyl group or water could be expected for this compound. Fragmentation of the pyrimidine ring itself is also possible, and studies on other pyrimidine derivatives have shown characteristic fragmentation patterns. nih.govsphinxsai.com

Plausible Fragmentation Pathways for this compound

| Fragment Ion | m/z | Plausible Origin |

| [M]⁺ | 125 | Molecular Ion |

| [M-OH]⁺ | 108 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 94 | Loss of hydroxymethyl radical |

| [M-H₂O]⁺ | 107 | Loss of water |

| Pyrimidine ring fragments | various | Cleavage of the pyrimidine ring |

UV-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π electrons that can be excited by UV radiation, leading to characteristic absorption bands. Studies on pyrimidine and its derivatives have shown that they typically exhibit absorption bands in the UV region. rsc.orgrsc.orgresearchgate.net The presence of the amino and hydroxymethyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule. The electronic properties of pyrimidine derivatives are an active area of research. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. The amino and hydroxyl groups are capable of forming extensive hydrogen bond networks, which would be revealed by this technique. While no crystal structure for this compound is currently available in the public domain, studies on other functionalized pyrimidines have provided valuable insights into their solid-state structures. mdpi.comresearchgate.netacs.orgnih.gov

Computational Chemistry and In Silico Studies

Computational chemistry provides a powerful avenue for complementing experimental data and gaining deeper insight into the molecular properties of this compound. Methods such as Density Functional Theory (DFT) can be used to predict and rationalize the spectroscopic data.

Geometry Optimization and Spectroscopic Prediction: DFT calculations can be employed to determine the most stable three-dimensional structure of the molecule. From this optimized geometry, it is possible to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. jchemrev.comrsc.org These calculated values can then be compared with experimental data to confirm spectral assignments.

Electronic Property Analysis: In silico studies can also be used to investigate the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govjchemrev.comsemanticscholar.org This information is valuable for understanding the reactivity and potential intermolecular interactions of this compound.

While specific computational studies on this compound are not yet prevalent in the literature, the methodologies have been successfully applied to a wide range of other pyrimidine derivatives, demonstrating the potential of these techniques for elucidating the properties of this compound. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict various molecular parameters, providing insights into the molecule's stability and reactivity. nih.gov For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to optimize the molecular geometry to its lowest energy state. irjweb.comsamipubco.com

The optimization process yields key data on bond lengths, bond angles, and dihedral angles. These theoretical calculations reveal that the pyrimidine ring may exhibit slight deviations from perfect planarity due to the substitution of the amino and methanol (B129727) groups. nih.gov The electronic properties derived from DFT, such as the distribution of electron density and atomic charges, are crucial for understanding the molecule's behavior. For instance, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methanol group are expected to have higher electron densities, indicating their role as potential sites for electrophilic attack. dergipark.org.tr These computational findings are fundamental for interpreting experimental data and predicting the molecule's interactions. samipubco.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-C(methanol) | ~1.51 |

| C2-N(amino) | ~1.36 | |

| C(methanol)-O | ~1.43 | |

| Bond Angle (°) | N1-C2-N3 | ~117.5 |

| C5-C4-C(methanol) | ~121.0 | |

| C4-C(methanol)-O | ~112.0 | |

| Dihedral Angle (°) | N3-C4-C(methanol)-O | ~ -65.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and predict their optical properties, such as UV-visible absorption spectra. mahendrapublications.comresearchgate.net This technique calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgscirp.org

For this compound, TD-DFT calculations can simulate its absorption spectrum, providing insights into the electronic transitions involved. urfu.ru The primary absorption bands in aminopyrimidine derivatives are typically assigned to π→π* transitions within the aromatic ring system. mahendrapublications.com The calculations can be performed in both the gas phase and in different solvents to understand the effect of the environment on the optical properties. nih.govmdpi.com For instance, the presence of polar solvents like methanol can lead to shifts in the absorption maxima due to interactions such as hydrogen bonding with the amino and hydroxyl groups. nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical behavior of the molecule. urfu.runih.gov

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Excited State |

|---|---|---|---|---|

| Gas Phase | ~295 | ~0.15 | HOMO → LUMO (π→π) | S1 |

| Methanol | ~302 | ~0.18 | HOMO → LUMO (π→π) | S1 |

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Fukui functions are key computational tools derived from DFT calculations that are used to predict the reactivity of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. researchgate.net

For this compound, the MEP map would show negative potential regions (typically colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These areas represent likely sites for electrophilic attack and are indicative of hydrogen bond acceptor capabilities. irjweb.com Conversely, positive potential regions (colored blue) are expected around the hydrogen atoms of the amino and hydroxyl groups, indicating sites susceptible to nucleophilic attack and their role as hydrogen bond donors. researchgate.netnih.gov

Fukui functions further refine this prediction by quantifying the change in electron density at a specific site when an electron is added or removed, thus identifying the most probable sites for nucleophilic and electrophilic attacks, respectively. nih.gov Together, these analyses provide a comprehensive picture of the molecule's chemical reactivity. nih.govirjweb.com

| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Ring Nitrogen Atoms (N1, N3) | Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydroxyl Oxygen Atom | Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Amino Group Hydrogens | Positive | Site for nucleophilic attack; Hydrogen bond donor |

| Hydroxyl Group Hydrogen | Positive | Site for nucleophilic attack; Hydrogen bond donor |

HOMO-LUMO Analysis and Charge Transfer Studies

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netscielo.org.mx

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO would be distributed over the pyrimidine ring. The relatively small energy gap suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor part (amino group) to the acceptor part (pyrimidine ring). scirp.org This ICT character is fundamental to the molecule's optical and electronic properties. frontiersin.orgnih.gov From the HOMO and LUMO energies, various quantum chemical descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity. scielo.org.mx

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | ~ -6.10 |

| LUMO Energy | E_LUMO | ~ -0.95 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | ~ 5.15 |

| Ionization Potential (I) | I ≈ -E_HOMO | ~ 6.10 |

| Electron Affinity (A) | A ≈ -E_LUMO | ~ 0.95 |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.60 |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 3.525 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological response. wikipedia.org

A QSAR study involving this compound or its derivatives would begin with a dataset of similar compounds with known biological activities (e.g., enzyme inhibition). nih.gov For each compound, a wide range of molecular descriptors would be calculated, including constitutional, topological, geometric, and electronic descriptors. jocpr.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. acs.org

The goal is to understand which molecular properties are key for the desired activity, thereby guiding the design of more potent analogues. For pyrimidine derivatives, descriptors related to hydrogen bonding capacity, lipophilicity (logP), and electronic properties (like HOMO-LUMO gap) are often crucial for their biological function. samipubco.com

| Descriptor Class | Descriptor Example | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Dipole Moment | Molecular polarity | |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Topological Polar Surface Area (TPSA) | Polarity and transport properties | |

| Lipophilicity | LogP | Partition coefficient between octanol and water |

| Thermodynamic | Molar Refractivity | Molar volume and polarizability |

Molecular Docking and Simulation Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.com This technique is instrumental in drug discovery for understanding binding mechanisms and predicting the affinity of a compound for a biological target. nih.gov

In a typical docking study, this compound would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. unar.ac.id The results can identify key interactions, such as hydrogen bonds between the amino or hydroxyl groups of the ligand and amino acid residues in the protein's active site. semanticscholar.orgmdpi.com The pyrimidine ring can also participate in π-π stacking or hydrophobic interactions. nih.gov The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complex over time.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O) |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser (side chain O/N) |

| Pyrimidine Ring (N atoms) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr (side chain H) |

| Pyrimidine Ring (aromatic) | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico prediction of ADMET properties is a critical step in the early stages of drug development to assess the pharmacokinetic and safety profile of a compound. github.com These computational models use a molecule's structure to predict its behavior in the body, helping to identify potential liabilities before significant resources are invested. unar.ac.id

For this compound, ADMET prediction tools can estimate a range of properties. Absorption can be predicted by evaluating factors like solubility, cell permeability (e.g., Caco-2 models), and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.gov Distribution is assessed by predicting parameters like plasma protein binding and blood-brain barrier penetration. Metabolism prediction involves identifying potential inhibition or substrate activity for major cytochrome P450 (CYP) enzymes. samipubco.com Toxicity predictions screen for potential issues such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.gov These predictions provide a comprehensive in silico profile that helps guide the optimization of lead compounds.

| Category | Property | Predicted Outcome | Implication |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability |

| Aqueous Solubility | High | Favorable for absorption | |

| Caco-2 Permeability | Low to Moderate | May have moderate intestinal absorption | |

| Distribution | Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Prediction of Bio-active Probability

The in silico prediction of a compound's biological activity spectrum is a crucial step in modern drug discovery, offering early insights into its potential therapeutic applications and mechanisms of action. Computational tools, such as those based on the Prediction of Activity Spectra for Substances (PASS) methodology, analyze the structure of a molecule to forecast its likely interactions with biological targets. This approach is rooted in the structure-activity relationship (SAR) principle, where the structural features of a compound are correlated with its biological functions. For this compound, while a specific pre-computed PASS analysis is not publicly available, its probable bioactive profile can be inferred from computational studies and experimental findings on structurally related aminopyrimidine derivatives.

The aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. nih.govnih.gov Computational and experimental studies on various substituted aminopyrimidines have revealed a broad range of potential biological activities. These activities are often modulated by the nature and position of substituents on the pyrimidine ring. The presence of an amino group at the C2 position and a hydroxymethyl group at the C4 position in this compound suggests a likelihood of engaging in various biological interactions, particularly those involving hydrogen bonding.

Based on the analysis of analogous compounds, the predicted bioactive probabilities for this compound are summarized in the following tables. These predictions are qualitative and based on the established activities of the aminopyrimidine core.

| Pharmacological Activity | Probability | Basis of Prediction |

|---|---|---|

| Anticancer | Probable | The aminopyrimidine core is found in several anticancer agents, including kinase inhibitors. nih.govnih.govnih.gov |

| Antimicrobial | Possible | Various aminopyrimidine derivatives have demonstrated antibacterial and antifungal properties. researchgate.netresearchgate.netmdpi.com |

| Anti-inflammatory | Possible | Some aminopyrimidine-based compounds have shown anti-inflammatory effects. |

| Enzyme Inhibition | Probable | The heterocyclic nature of the aminopyrimidine ring makes it a candidate for interacting with the active sites of various enzymes, such as kinases and β-glucuronidase. nih.govnih.gov |

| Mechanism of Action | Probability | Basis of Prediction |

|---|---|---|

| Protein Kinase Inhibition | Probable | The 2-aminopyrimidine (B69317) moiety is a key structural feature in many ATP-competitive kinase inhibitors. nih.govrjptonline.org |

| DNA/RNA Interaction | Possible | The planar aromatic structure and hydrogen bonding capabilities suggest potential for intercalation or binding to nucleic acids. nih.gov |

| Receptor Binding | Possible | Depending on its three-dimensional conformation, it may fit into the binding pockets of various cellular receptors. |

It is important to emphasize that these are theoretical predictions based on the analysis of similar structures. Experimental validation through in vitro and in vivo studies is necessary to confirm these potential biological activities and to fully characterize the pharmacological profile of this compound.

Q & A

[Basic] What are the common synthetic routes for (2-Aminopyrimidin-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functional group transformations on pyrimidine scaffolds. A widely used approach is the reduction of nitro or carbonyl precursors. For example:

- Nitro Reduction: Reduce a nitro-pyrimidine derivative using hydrogen gas with a palladium catalyst (e.g., Pd/C) or sodium borohydride under controlled pH .

- Aldehyde Reduction: Reduce a 4-formylpyrimidine intermediate with NaBH₄ in ethanol or methanol at 0–25°C .

Optimization Strategies:

- Catalyst Loading: Adjust Pd/C concentrations (0.5–5% w/w) to balance reaction rate and by-product formation.

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Temperature Control: Maintain reflux temperatures (70–80°C) for nitro reductions to minimize side reactions .

[Basic] What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- UV/Vis Spectroscopy: Detect absorbance peaks at λmax ~245–276 nm, characteristic of conjugated pyrimidine systems .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 125.13 (C₅H₇N₃O) .

[Basic] What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of dust.

- Waste Disposal: Segregate waste and consult institutional guidelines for hazardous organic compounds. Partner with certified waste management services for neutralization .

[Advanced] How can computational tools like Glide assist in studying this compound's interactions?

Methodological Answer:

- Molecular Docking: Use Glide’s scoring function (GlideScore 2.5) to predict binding affinities with target proteins (e.g., enzymes or receptors). Penalize solvent-exposed charged groups to improve pose accuracy .

- Virtual Screening: Employ Glide in high-throughput workflows to prioritize derivatives for synthesis. Validate hits with MD simulations and free-energy calculations .

[Advanced] How to address discrepancies in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation: Compare ¹H NMR data across multiple sources (e.g., PubChem, peer-reviewed studies) to identify outliers. For example, hydroxymethyl protons may shift due to solvent polarity (DMSO vs. CDCl₃) .

- Experimental Repetition: Re-run spectra under standardized conditions (solvent, temperature, concentration). Use internal standards (e.g., TMS) for calibration .

- Advanced Techniques: Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

[Advanced] What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl on the amine) to steer reactions to the C5 position of the pyrimidine ring .

- Catalytic Systems: Use Pd-catalyzed C–H functionalization with ligands (e.g., bidentate phosphines) to enhance selectivity for C2 or C4 positions .

- Solvent Effects: Polar solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

[Advanced] How to design experiments to study its role in enzyme interactions?

Methodological Answer:

- Enzyme Assays:

- Kinetic Studies: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) in buffer systems (pH 7.4, 37°C) .

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics with purified enzymes .

- Structural Analysis: Co-crystallize the compound with target enzymes and solve structures using SHELX (for high-resolution data) or cryo-EM .

[Advanced] What are the challenges in crystallographic analysis and how to overcome them?

Methodological Answer:

- Crystal Growth: Optimize vapor diffusion methods with PEG-based precipitants. Use seeding techniques for stubborn compounds .

- Data Collection: For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine against overlapping reflections .

- Validation: Check R-factors (<5% for high-quality data) and use tools like PLATON to detect disorder .

[Advanced] How to analyze stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .

- Degradation Products: Identify by LC-MS and compare with synthetic standards. Common pathways include oxidation of the hydroxymethyl group .

[Advanced] How to validate synthetic intermediates using analytical methods?

Methodological Answer:

- TLC Monitoring: Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress. UV visualization at 254 nm detects pyrimidine UV activity .

- HPLC Purity Check: Achieve >95% purity using a gradient method (5–95% ACN in 20 min) and diode-array detection (200–400 nm) .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.